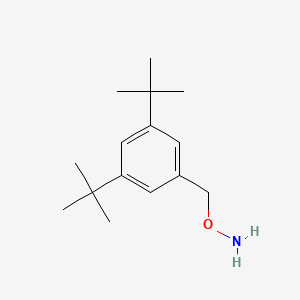

O-(3,5-Di-tert-butylbenzyl)hydroxylamine

Beschreibung

Eigenschaften

Molekularformel |

C15H25NO |

|---|---|

Molekulargewicht |

235.36 g/mol |

IUPAC-Name |

O-[(3,5-ditert-butylphenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C15H25NO/c1-14(2,3)12-7-11(10-17-16)8-13(9-12)15(4,5)6/h7-9H,10,16H2,1-6H3 |

InChI-Schlüssel |

IAIBGEASQAXDJT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC(=CC(=C1)CON)C(C)(C)C |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemistry: O-(3,5-di-tert-butylbenzyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: Industry: It is used in the manufacturing of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism by which O-(3,5-di-tert-butylbenzyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or an oxidizing agent, depending on the reaction conditions. The molecular targets and pathways involved are specific to the type of reaction it undergoes.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Electronic Properties

Key Observations :

- Electronic Effects : The benzodioxan ring in 4b donates electron density via ether oxygen atoms, possibly enhancing stability in acidic conditions compared to the electron-withdrawing tert-butyl groups in the target compound.

- Solubility : Compounds like 5n and VIIIj exhibit improved aqueous solubility due to polar groups (oxadiazole, carbamate, morpholine), whereas the target compound’s tert-butyl groups favor lipid membrane permeability .

Physicochemical and Spectroscopic Data

Analysis :

- The target compound’s tert-butyl groups would produce distinct singlet peaks in 1H-NMR (~1.3 ppm) and a benzyl proton signal near 4.5 ppm. Its higher molecular weight compared to 4b aligns with the tert-butyl substituents.

- 5n’s pyridine and oxadiazole rings contribute to downfield shifts in NMR, contrasting with the electron-rich benzodioxan in 4b .

Q & A

Q. What are the standard synthetic routes for O-(3,5-Di-tert-butylbenzyl)hydroxylamine?

The compound is typically synthesized via nucleophilic substitution between 3,5-di-tert-butylbenzyl chloride and hydroxylamine hydrochloride under basic conditions (e.g., NaOH). Solvents like ethanol or methanol are used under reflux to enhance reaction efficiency. Purification involves recrystallization or column chromatography to isolate the product .

Q. What are the typical chemical reactions involving O-(3,5-Di-tert-butylbenzyl)hydroxylamine?

Key reactions include:

- Oxidation : Forms nitroso or nitro derivatives using agents like KMnO₄ or H₂O₂ .

- Reduction : Yields amines via LiAlH₄ or NaBH₄ .

- Substitution : Reacts with electrophiles (e.g., alkyl halides) to form N-substituted hydroxylamines under basic conditions .

Q. How is this compound utilized in organic synthesis?

It serves as a precursor for oximes, hydrazones, and other nitrogen-containing heterocycles. Its steric bulk from tert-butyl groups can direct regioselectivity in reactions, making it valuable for constructing complex molecules .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups influence reaction pathways?

The 3,5-di-tert-butyl substitution creates steric hindrance, slowing nucleophilic attacks at the benzyl position. This can favor alternative reaction pathways, such as intramolecular cyclization over intermolecular substitution. Comparative studies with less bulky analogs (e.g., O-(3,5-dimethylbenzyl)hydroxylamine) show significant differences in reaction rates and product distributions .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or base strength). A systematic approach includes:

- Design of Experiments (DoE) : Varying parameters (e.g., solvent, molar ratios) to identify optimal conditions.

- In-situ monitoring : Using techniques like NMR or HPLC to track intermediate formation and reaction progress .

Q. What advanced spectroscopic methods confirm the structure and purity of this compound?

Q. How can reaction conditions be optimized to achieve high-purity O-(3,5-Di-tert-butylbenzyl)hydroxylamine?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature control : Lower temperatures reduce side reactions like oxidation.

- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) can enhance reaction rates in biphasic systems .

Q. What challenges arise when studying the biological activity of this compound?

- Low solubility : The hydrophobic tert-butyl groups limit aqueous solubility, requiring DMSO or cyclodextrin-based formulations.

- Stability issues : Hydroxylamine derivatives are prone to oxidation, necessitating inert atmospheres during biological assays .

Q. How do substituent positions on the benzyl group affect reactivity compared to structural analogs?

A comparative analysis using analogs (e.g., O-(2,4-dimethylbenzyl)hydroxylamine) reveals:

- Electronic effects : Electron-donating groups (e.g., –OCH₃) increase nucleophilicity.

- Steric effects : Ortho-substituents hinder reaction accessibility.

- Table: Reactivity Trends in Substituted Hydroxylamines

| Substituent Position | Reaction Rate (Relative) | Major Product |

|---|---|---|

| 3,5-di-tert-butyl | 1.0 | Oxime |

| 2,4-dimethyl | 1.8 | Hydrazone |

| 3-methoxy | 2.5 | Nitroso |

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS with NMR) to confirm product identity.

- Safety : Handle with inert gas due to oxidative instability; use PPE to mitigate irritant risks .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.